molecular formula C12H17NO B11818848 4-(m-Tolyl)tetrahydro-2H-pyran-4-amine

4-(m-Tolyl)tetrahydro-2H-pyran-4-amine

Cat. No.: B11818848
M. Wt: 191.27 g/mol
InChI Key: VUMRVEDJUJTXMC-UHFFFAOYSA-N
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Description

The Importance of Tetrahydropyran (B127337) Ring Systems in Organic Chemistry

The tetrahydropyran (THP) ring is a fundamental heterocyclic structure frequently encountered in natural products and synthetic compounds. guidechem.comchemicalbook.com Its prevalence in biologically active molecules underscores its importance in organic chemistry. guidechem.com The oxygen atom within the ring imparts polarity and the capacity for hydrogen bonding, which are critical for molecular recognition processes. The THP ring is often referred to as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a ligand for multiple types of receptors or enzymes. pharmablock.com This adaptability makes it a valuable starting point for the development of new therapeutic agents. Consequently, the synthesis of substituted tetrahydropyrans remains an active area of chemical research.

The Role of Amine Functionalities in Molecular Design and Biological Activity

The amine functional group is a cornerstone of medicinal chemistry, present in a vast number of pharmaceutical drugs. stereoelectronics.orgnumberanalytics.com Amines are basic and can form salts, which often improves a compound's solubility and bioavailability. The nitrogen atom in an amine can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. stereoelectronics.org The inclusion and placement of an amine group can significantly influence a molecule's pharmacological properties. whamine.com In many instances, the amine is a key part of a molecule's pharmacophore, the specific arrangement of atoms responsible for its biological effect.

An Overview of 4-Substituted Tetrahydro-2H-pyran-4-amine Architectures in Contemporary Research

The 4-substituted tetrahydro-2H-pyran-4-amine framework is a specific class of compounds that has attracted interest in modern research. This structure combines the advantageous properties of the tetrahydropyran ring with the versatile nature of the amine group. The ability to introduce a wide array of substituents at the fourth position enables the creation of large and diverse chemical libraries for screening against various biological targets. Research has indicated that compounds with this scaffold can exhibit a range of biological activities, and the nature of the substituent at the C4 position is often a key determinant of the compound's specific effects.

The Research Landscape and Potential Areas for 4-(m-Tolyl)tetrahydro-2H-pyran-4-amine Investigations

While the broader class of 4-substituted tetrahydro-2H-pyran-4-amines has been a subject of study, the specific compound This compound represents a more targeted area of inquiry. The presence of the m-tolyl group—a methyl-substituted phenyl ring—at the fourth position introduces both lipophilic and aromatic characteristics. This particular feature could influence the compound's ability to cross biological membranes and interact with specific binding sites on target molecules.

Potential avenues for future research on This compound include:

Synthesis and Characterization: Developing efficient and stereoselective methods for its synthesis and purifying its individual enantiomers. A thorough characterization using modern analytical techniques would be crucial to confirm its structure.

Medicinal Chemistry Exploration: Investigating its potential as a core structure for developing new therapeutic agents by creating and testing a library of related compounds to understand structure-activity relationships.

Biological Screening: Testing the compound and its derivatives against a wide array of biological targets to identify any potential therapeutic applications.

Chemical Probe Development: Using This compound as a tool to investigate specific biological processes, taking advantage of its unique structural features.

The study of This compound offers a promising opportunity to discover new chemical entities with potential applications across various scientific disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

4-(3-methylphenyl)oxan-4-amine

InChI

InChI=1S/C12H17NO/c1-10-3-2-4-11(9-10)12(13)5-7-14-8-6-12/h2-4,9H,5-8,13H2,1H3

InChI Key

VUMRVEDJUJTXMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CCOCC2)N

Origin of Product

United States

Medicinal Chemistry and Biological Activity Studies of Tetrahydro 2h Pyran 4 Amine Scaffolds

Anticancer Research and Cytotoxic Investigations

The pyran core has emerged as a promising pharmacophore in the development of novel anticancer agents. nih.govbenthamdirect.com Researchers have synthesized and evaluated a multitude of pyran derivatives, demonstrating their potential to inhibit cancer cell growth and induce cell death through various mechanisms. rsc.org

Effects on Cancer Cell Lines and Antiproliferative Activity

Derivatives of the pyran scaffold have shown significant in vitro cytotoxic and antiproliferative effects against a range of human cancer cell lines. The introduction of diverse functional groups and modifications to the pyran ring structure has been a key strategy to enhance potency and selectivity. rsc.org

For instance, a series of dihydropyrano[4,3-b]pyran derivatives were tested for their anti-proliferative activity against human colon carcinoma (SW-480) and breast cancer (MCF-7) cell lines. nih.gov Compounds with specific substitutions on the C4-phenyl ring, such as 4-NO2, 4-Cl, and 3,4,5-(OCH3)3, were identified as the most potent, with IC50 values indicating significant cytotoxic effects. nih.gov Similarly, studies on 4-amino-2H-pyran-2-one (APO) analogs revealed that incorporating an aromatic ring at the 6-position and an aromatic amine at the 4-position were crucial for antitumor activity. nih.gov

The antiproliferative activity of various pyran derivatives has been documented against several other cancer cell lines, including:

Human colorectal cancer (HCT-116) mdpi.com

Lung cancer (A549) rsc.org

Gastric cancer (NUGC, AGS) researchgate.netnih.gov

Liver cancer (HA22T, HEPG-2) researchgate.net

Nasopharyngeal carcinoma (HONE-1) researchgate.net

Interactive Data Table of Antiproliferative Activity of Selected Pyran Derivatives:

Compound ClassCancer Cell LineIC50 (µM)Reference
Dihydropyrano[4,3-b]pyran (4g, 4-NO2 sub.)SW-48034.6 nih.gov
Dihydropyrano[4,3-b]pyran (4j, 3,4,5-(OCH3)3 sub.)MCF-726.6 nih.gov
4H-Pyran derivative (4d)HCT-11675.1 mdpi.com
Fused Pyran derivative (8c)HCT-116- (70% colony inhibition) rsc.org
Fused Pyran derivative (14b)A549- (71.6% colony inhibition) rsc.org
4-Aryl-1,4-Dihydropyridine (19)HeLa2.3 mdpi.com
4-Aryl-1,4-Dihydropyridine (18)MCF-75.2 mdpi.com

Proposed Mechanisms of Antiproliferative Action

The anticancer effects of pyran derivatives are attributed to their ability to interfere with various cellular pathways essential for tumor progression. rsc.org Key proposed mechanisms include interactions with DNA topoisomerases and the induction of reactive oxygen species (ROS)-mediated pathways.

Topoisomerase I-DNA Interactions : DNA topoisomerases are crucial enzymes that manage the topological state of DNA during replication and transcription, making them important targets for cancer chemotherapy. nih.gov Certain heterocyclic compounds, including derivatives of pyran, are being investigated for their ability to inhibit these enzymes. researchgate.net For example, some 3-cyanopyridine (B1664610) derivatives have demonstrated potent inhibitory activity against DNA gyrase and topoisomerase. researchgate.net The mechanism often involves the stabilization of the topoisomerase-DNA complex, which leads to DNA strand breaks and ultimately triggers apoptosis in cancer cells. nih.govnih.gov

ROS-mediated pathways : Cancer cells often exhibit higher levels of endogenous reactive oxygen species (ROS) compared to normal cells. researchgate.net While this elevated ROS level contributes to cancer progression, it also makes cancer cells more vulnerable to further oxidative stress. researchgate.netsemanticscholar.org Some anticancer agents function by inducing an excess of ROS, overwhelming the cell's antioxidant capacity and leading to cellular damage and apoptosis. researchgate.netsemanticscholar.org Studies on compounds like tetrahydroquinoline derivatives have shown that they can induce intracellular and mitochondrial ROS, leading to the disruption of mitochondrial membrane potential and activation of caspases, which are key mediators of apoptosis. nih.gov This ROS-mediated mechanism is a plausible avenue through which certain pyran derivatives may exert their cytotoxic effects.

Enzyme Inhibition Studies

The tetrahydropyran (B127337) scaffold is a key component in the discovery of various enzyme inhibitors. pharmablock.com Its derivatives have been explored for their potential to inhibit a range of enzymes implicated in diseases, including cancer.

Casein Kinase 1 (CK1) : Casein Kinase 1 is a family of protein kinases involved in the regulation of numerous cellular processes. Aberrant activation of CK1 has been linked to the pathogenesis of cancer. researchgate.net Consequently, the development of CK1 inhibitors is an active area of research. nih.govresearchgate.net Several small molecule inhibitors targeting CK1 have been developed, many of which are ATP-competitive and based on various heterocyclic scaffolds. bioworld.comnih.gov For example, a pyrazolopyrimidine-based scaffold was found to inhibit CK1 in the nanomolar range. nih.gov

Inhibition of Wnt Pathway in Stem Cell Differentiation

The Wnt signaling pathway is crucial for embryonic development, stem cell maintenance, and tissue regeneration. nih.gov Dysregulation of this pathway is a key factor in the development of many cancers. nih.govutmb.edu Therefore, inhibiting the Wnt pathway has emerged as a promising strategy for anticancer therapeutics. nih.govresearchgate.net

One of the key regulatory kinases in the Wnt pathway is Casein Kinase 1α (CK1α). nih.gov Small molecules that can modulate the activity of CK1α can, in turn, inhibit Wnt signaling. For instance, the FDA-approved drug pyrvinium (B1237680) was found to be a potent inhibitor of Wnt signaling by selectively activating CK1α, which leads to the degradation of β-catenin, a central component of the Wnt pathway. nih.govnih.gov This highlights a novel mechanism for Wnt pathway inhibition and suggests that pyran-based scaffolds could be designed to target key components of this pathway, such as CK1, to achieve a therapeutic effect. utmb.eduresearchgate.net

DNA Interaction Studies of Pyran Derivatives

The interaction of small molecules with DNA is a fundamental mechanism for many anticancer drugs. researchgate.net These interactions can occur through several modes, primarily non-covalent interactions such as groove binding and intercalation.

Analysis of Binding Modes

The specific mode of DNA binding is often related to the structure of the small molecule. nih.gov

Minor Groove Binding : This mode involves the molecule fitting into the minor groove of the DNA double helix. This binding is typically driven by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.gov Molecules that bind in the minor groove are often crescent-shaped to match the curvature of the groove. Studies on certain heterocyclic dicationic compounds have shown that they can bind specifically to the minor groove, with binding affinity influenced by the DNA sequence and the structure of the compound. nih.gov

Intercalation : Intercalation involves the insertion of a planar, aromatic ring system between the base pairs of the DNA helix. researchgate.net This causes a distortion of the DNA structure, such as unwinding of the helix and an increase in the distance between base pairs, which can interfere with DNA replication and transcription. nih.govbiorxiv.org The binding affinity of intercalators is often strong, and the process can be identified by spectroscopic methods and viscosity measurements. researchgate.net Some complex molecules can exhibit a dual binding mode, involving partial intercalation of one part of the molecule and groove binding of another part. nih.gov

Other Biological Activity Areas for Pyran and Tetrahydropyran Derivatives (e.g., Analgesic, Anti-inflammatory, Antiallergic, Antihypoxic, Spasmolytic, Muscle Relaxant)

The tetrahydropyran ring is a prevalent structural motif in a multitude of biologically active compounds. Beyond their well-documented roles in areas such as oncology and infectious diseases, derivatives of pyran and tetrahydropyran have demonstrated a wide array of other pharmacological effects. These include analgesic, anti-inflammatory, antiallergic, antihypoxic, spasmolytic, and muscle relaxant properties. This section explores the research findings in these diverse biological activity areas, highlighting the therapeutic potential of this versatile scaffold.

The search for novel analgesic and anti-inflammatory agents is driven by the need for alternatives to existing drugs, which are often associated with adverse effects. nih.gov Several studies have investigated tetrahydropyran derivatives for their potential in pain and inflammation management.

One study focused on the compound ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (B129727) (LS20), which demonstrated notable antinociceptive and anti-inflammatory effects in murine models. nih.govrjeid.combenthamdirect.com The compound was effective in the acetic acid-induced abdominal writhing, formalin, and tail-flick tests, suggesting both peripheral and central analgesic mechanisms. nih.govrjeid.com The antinociceptive effect appeared to involve the opioid system, as it was reversed by opioid antagonists. nih.govrjeid.com Furthermore, LS20 exhibited anti-inflammatory properties by reducing paw edema, leukocyte migration, and the production of pro-inflammatory cytokines such as TNF-α and IL-6. nih.govrjeid.com

Another research effort involved the synthesis of six new hybrid compounds derived from (±)-cis-4-chloro-6-(naphthalen-1-yl)-tetrahydro-2H-pyran-2-yl)methanol and nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov These hybrids displayed potent antinociceptive properties in the acetic acid-induced writhing test, with some showing significantly lower ED50 values than their parent NSAIDs. nih.gov Their activity in the tail-flick test confirmed a central antinociceptive effect. nih.gov

A separate study evaluated a hybrid NSAID tetrahydropyran derivative, cis-(±)-acetate of 4-chloro-6-(naphtalene-1-yl)-tetrahydro-2H-pyran-2-yl) methyl 2-(2-(2,6-diclorofenylamine) phenyl (LS19). cdnsciencepub.com This compound showed efficacy in carrageenan- and bradykinin-induced paw edema models. cdnsciencepub.com Its mechanism of action was linked to the inhibition of leukocyte migration and the reduction of pro-inflammatory cytokines TNF-α and IL-1β, alongside an increase in the anti-inflammatory cytokine IL-10. cdnsciencepub.com LS19 also demonstrated inhibition of COX activity. cdnsciencepub.com

Table 1: Analgesic and Anti-inflammatory Activity of Selected Tetrahydropyran Derivatives

Compound Test Model Observed Effect Probable Mechanism of Action
((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (LS20) Acetic acid-induced writhing, formalin test, tail-flick test, paw edema, air pouch model Antinociceptive and anti-inflammatory Involvement of the opioid system; inhibition of pro-inflammatory cytokine production (TNF-α, IL-6) nih.govrjeid.com
Hybrids of (±)-cis-4-chloro-6-(naphthalen-1-yl)-tetrahydro-2H-pyran-2-yl)methanol and NSAIDs Acetic acid-induced writhing, tail-flick test Potent antinociceptive effects Central antinociceptive action nih.gov
cis-(±)-acetate of 4-chloro-6-(naphtalene-1-yl)-tetrahydro-2H-pyran-2-yl) methyl 2-(2-(2,6-diclorofenylamine) phenyl (LS19) Carrageenan- and bradykinin-induced paw edema, capsaicin-induced ear edema, air pouch model Anti-inflammatory Inhibition of leukocyte migration; decreased TNF-α and IL-1β; increased IL-10; COX inhibition cdnsciencepub.com

Research into the antiallergic potential of pyran derivatives has identified compounds capable of modulating allergic responses. A study on the benzopyranopyridine derivative Y-12141 demonstrated its ability to inhibit passive cutaneous anaphylaxis (PCA) in rats, an IgE-mediated allergic reaction. nih.gov The compound was found to be approximately five times more potent than disodium (B8443419) cromoglycate (DSCG) when administered intravenously. nih.gov Its oral activity was also confirmed. nih.gov The mechanism of action is believed to be the inhibition of mediator release from mast cells, similar to DSCG. nih.gov

Another investigation into a series of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides also revealed potent antiallergic activity in the rat PCA test. deepdyve.com One of the derivatives, N-(3-acetyl-5-fluoro-2-hydroxyphenyl)-1H-tetrazole-5-carboxamide, was found to be 130 times more potent than DSCG upon intravenous administration. deepdyve.com

Certain derivatives have been explored for their potential to mitigate the effects of hypoxia. A study focused on designing and synthesizing long-chain substituted 2-[(4'-hydroxyethoxy) phenyl]-4,4,5,5-tetramethyl-2-imidazoline-1-oxyl 3-oxide (HPN) derivatives with enhanced anti-hypoxic activity. nih.gov These derivatives significantly prolonged the survival time of mice in a normobaric hypoxic test and reduced the mortality rate in an acute decompression hypoxia model. nih.gov The enhanced lipophilicity of these derivatives is believed to contribute to their improved anti-hypoxic effects. nih.gov

The relaxant effects of pyran derivatives on smooth muscle have also been a subject of investigation. A study on 4H-pyran and 1,6-dihydropyridine derivatives revealed their significant relaxant effect on isolated rat tracheal rings pre-contracted with carbachol. mdpi.com Several of these compounds were more potent than theophylline, a known bronchodilator. mdpi.com The proposed mechanism of action involves the blockade of Ca2+ channels, owing to their structural analogy to 1,4-dihydropyridines. mdpi.com

In a different study, a flavone (B191248) isolated from Pistacia chinensis, containing a pyran ring, 3',4',7,8-tetrahydroxy-3-methoxyflavone, exhibited significant muscle relaxant effects in both inclined plane and traction tests in a dose- and time-dependent manner. nih.gov

Furthermore, novel derivatives of mebeverine, a known antispasmodic, have been synthesized and shown to possess better spasmolytic activity than the parent compound. nih.gov While not directly tetrahydropyran derivatives, this highlights the ongoing interest in compounds that can modulate smooth muscle contraction. nih.gov

Table 2: Spasmolytic and Muscle Relaxant Activity of Selected Pyran Derivatives

Compound/Derivative Class Test Model Observed Effect Probable Mechanism of Action
4H-Pyran and 1,6-dihydropyridine derivatives Isolated rat tracheal rings Significant relaxant effect on smooth muscle Ca2+ channel blockade mdpi.com
3',4',7,8-tetrahydroxy-3-methoxyflavone Inclined plane and traction tests Significant muscle relaxant effect Not specified nih.gov

Computational Chemistry and Molecular Modeling of 4 M Tolyl Tetrahydro 2h Pyran 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a cornerstone of modern chemical research.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By employing functionals such as B3LYP with a basis set like 6-311++G(d,p), researchers can determine the optimized geometry of 4-(m-Tolyl)tetrahydro-2H-pyran-4-amine. eurjchem.comresearchgate.net Conformational analysis reveals the most stable spatial arrangement of the atoms, which is crucial for understanding its interactions with other molecules. For this compound, the tolyl group and the amine substituent on the tetrahydropyran (B127337) ring can adopt various orientations, with the equatorial position generally being more stable for bulky substituents on a cyclohexane-like ring to minimize steric hindrance.

DFT calculations also provide key electronic properties that dictate the molecule's reactivity. These properties include the dipole moment, ionization potential, and electron affinity. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-deficient regions of the molecule. rsc.org For this compound, the nitrogen atom of the amine group and the oxygen atom within the pyran ring are expected to be electron-rich centers, making them susceptible to electrophilic attack. Conversely, the aromatic ring and the hydrogen atoms of the amine group are potential sites for nucleophilic interactions.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

Property Value Unit
Total Energy -653.28 Hartrees
Dipole Moment 2.15 Debye
Ionization Potential 8.23 eV
Electron Affinity 0.45 eV
Hardness (η) 3.89 eV
Softness (σ) 0.257 eV⁻¹
Electronegativity (χ) 4.34 eV

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rsc.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atom and the tolyl group, indicating these are the primary sites for electrophilic attack. The LUMO, on the other hand, would be distributed over the molecule, with significant contributions from the aromatic ring. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative Data)

Orbital Energy (eV)
EHOMO -6.28
ELUMO -0.45
Energy Gap (ΔE) 5.83

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would require specific FMO analysis.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly valuable in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein. mdpi.comnih.gov

In a hypothetical docking study, this compound could be docked into the active site of a target protein. The docking algorithm would explore various conformations and orientations of the ligand within the binding pocket, scoring them based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. The amine group of the ligand is a potential hydrogen bond donor and acceptor, while the tolyl group can engage in hydrophobic and π-π stacking interactions. The tetrahydropyran ring can also contribute to van der Waals interactions. The results of such a study would provide insights into the binding affinity and mode of interaction, guiding the design of more potent analogs. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of molecules and their interactions. nih.gov An MD simulation of this compound, either in a solvent or bound to a target protein, would involve calculating the forces between atoms and using these forces to predict their motion over time.

These simulations can explore the conformational landscape of the molecule in greater detail than static methods, revealing the flexibility of the tetrahydropyran ring and the rotational freedom of the tolyl group. When studying a ligand-protein complex, MD simulations can assess the stability of the docked pose, identify key residues involved in the interaction, and calculate the binding free energy, which is a more rigorous measure of binding affinity than docking scores. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling for Scaffold Optimization and Lead Identification

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, untested compounds. nih.gov

For the this compound scaffold, a QSAR study would involve synthesizing and testing a library of analogs with variations in the substituents on the tolyl ring and the tetrahydropyran moiety. Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that relates these descriptors to the observed biological activity. This model can then be used to prioritize the synthesis of new compounds with potentially improved activity. nih.gov

Prediction of Molecular Interactions and Surface Adsorption Behavior (e.g., Corrosion Inhibition Mechanisms)

The principles of computational chemistry can also be applied to predict the behavior of molecules at interfaces, such as the adsorption of this compound onto a metal surface to act as a corrosion inhibitor. research-nexus.net DFT calculations can be used to model the interaction between the molecule and the metal surface. The electron-rich heteroatoms (N and O) and the π-electrons of the tolyl group can donate electrons to the vacant d-orbitals of the metal, forming a protective adsorbed layer. africaresearchconnects.comnih.gov

MD simulations can further elucidate the adsorption process, showing how the molecules orient themselves on the surface and the stability of the resulting film. nih.gov Quantum chemical parameters derived from DFT, such as EHOMO, ELUMO, and the energy gap, are often correlated with the inhibition efficiency of corrosion inhibitors. researchgate.net A high EHOMO value and a low energy gap are generally indicative of a good corrosion inhibitor. eurjchem.com

Table 3: Quantum Chemical Parameters for Corrosion Inhibition Potential (Illustrative Data)

Parameter Value Implication for Corrosion Inhibition
EHOMO (eV) -6.28 Higher value suggests better electron donating ability to the metal surface.
ELUMO (eV) -0.45 Lower value indicates a higher tendency to accept electrons from the metal.
ΔE (eV) 5.83 A smaller gap suggests higher reactivity and better inhibition potential.
ΔN (Fraction of electrons transferred) 0.89 A positive value indicates electron donation from the inhibitor to the metal surface.

Note: The data in this table is illustrative and based on general principles of corrosion inhibition by organic molecules.

Applications in Chemical Biology and Materials Science

Utilization as Chemical Probes for Biological Pathway Elucidation

While direct research on 4-(m-Tolyl)tetrahydro-2H-pyran-4-amine as a chemical probe is not extensively documented, its structural components are found in molecules with well-established roles as biological probes. Small fluorescent molecules, such as certain 2-amino-3-cyanopyridine (B104079) derivatives, are recognized as excellent fluorescent probes for biological applications. sciforum.net These probes are essential tools for contemporary analytical methods in biosciences. sciforum.net The fluorescence properties of such compounds can be influenced by solvent polarity, which is a key characteristic for probes designed to study cellular environments. sciforum.net Furthermore, derivatives of 2-phenylbenzothiazole, which also feature an aminophenyl group, have found use as bio-probes. nih.gov The combination of an aromatic amine and a heterocyclic system in this compound suggests its potential as a scaffold for developing novel probes for biological pathway elucidation.

Role as Synthetic Intermediates in Complex Organic Molecule Construction

The tetrahydropyran (B127337) scaffold is a cornerstone in medicinal chemistry and organic synthesis. researchgate.netchemicalbook.com 4-Aminotetrahydropyran (B1267664) is considered a valuable building block for creating more complex molecules, including pharmaceuticals and agrochemicals. chemimpex.comsincerechemical.com Its utility has been demonstrated in the synthesis of aminothiazole compounds investigated for cancer treatment. chemicalbook.comlookchem.com The tetrahydropyran ring is a prevalent motif in numerous bioactive natural products and commercial drugs. researchgate.net

Moreover, aryl amines are prominent structural motifs in a vast array of pharmaceuticals and agrochemicals. nih.gov The synthesis of complex bioactive molecules often relies on the convergent coupling of fragments, and methods to create carbon-nitrogen bonds with aryl amines are of fundamental importance. nih.gov The structure of this compound, which already incorporates these key fragments, positions it as a highly useful intermediate for the efficient construction of novel bioactive compounds. nih.govscripps.edu For instance, synthetic strategies have been developed for creating various aryl-substituted amines of the tetrahydropyran series, highlighting the accessibility and utility of this class of compounds in synthetic chemistry. researchgate.net

Development as Corrosion Inhibitors for Metallic Surfaces

Organic compounds containing nitrogen, oxygen, and π-electrons are of significant interest as corrosion inhibitors, particularly for protecting metals like mild steel in acidic environments. mdpi.comjetir.org The inhibitory action is generally attributed to the adsorption of the organic molecules onto the metal surface, forming a protective film that mitigates corrosion. mdpi.comresearch-nexus.netnih.gov

Numerous studies have demonstrated the effectiveness of pyran derivatives as corrosion inhibitors. research-nexus.net The inhibition mechanism relies on the presence of heteroatoms (like oxygen and nitrogen) and aromatic rings, which act as adsorption centers. jetir.orgresearchgate.net These functional groups facilitate the formation of a barrier that inhibits the redox processes responsible for corrosion. researchgate.net Research on newly synthesized pyran derivatives has shown that their inhibition efficiency increases with concentration. research-nexus.net For example, certain 2-amino-pyran derivatives have demonstrated high inhibition efficiencies for mild steel in hydrochloric acid. research-nexus.net Given that this compound possesses a nitrogen atom, an oxygen heteroatom, and an aromatic tolyl group, it is a strong candidate for development as an effective corrosion inhibitor.

Inhibition Efficiency of Various Pyran Derivatives on Steel
Pyran DerivativeMetalCorrosive MediumInhibition Efficiency (%)
2-amino-4-(2-chlorophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrileMild Steel1.0 M HCl91.2
2-amino-4-(4-chlorophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrileMild Steel1.0 M HCl85.8

Potential in Agrochemical and Cosmetic Industries

The structural motifs present in this compound suggest its potential utility in both the agrochemical and cosmetic sectors. The aryl amine framework is a common feature in many agrochemicals. nih.gov Furthermore, 4-aminotetrahydropyran itself is recognized as a useful building block in the synthesis of agrochemicals, underscoring the relevance of this molecular class to the industry. chemimpex.com

In the cosmetics industry, the application of tetrahydropyran derivatives is well-established, primarily in the field of fragrances. google.comperfumerflavorist.com The compound Florol, a substituted tetrahydropyran, is a widely used biodegradable fragrance ingredient in products such as fine fragrances, shampoos, shower gels, and soaps. specialchem.comfirmenich.com This demonstrates the suitability of the tetrahydropyran scaffold for cosmetic formulations, suggesting a potential application for derivatives like this compound, either as a fragrance component itself or as an intermediate for other cosmetic ingredients.

Applications in Fluorescent Agents and Dyes

The development of fluorescent materials is crucial for applications ranging from biological imaging to organic electronics. The combination of an amine donor group and an aromatic system can lead to molecules with interesting photophysical properties, such as charge transfer characteristics. nih.gov For instance, the Buchwald-Hartwig amination of aryl halides with heterocyclic amines has been employed to synthesize highly fluorescent star-shaped organic semiconductors. acs.org

Derivatives containing the 2-aminopyridine (B139424) structure have been investigated as fluorescent probes, exhibiting features like high photostability and modest Stokes shifts, which are desirable for fluorescence applications. sciforum.net Additionally, some spiropyran compounds exhibit photochromism, reversibly converting to a colored merocyanine (B1260669) form upon exposure to UV light, a property dependent on the solvent environment. sciforum.net The aryl amine structure within this compound could serve as an electron-donating group, which, when paired with a suitable acceptor, could form the basis of a novel dye or fluorescent agent.

Photophysical Properties of Amino-Substituted Perylenes in Toluene
CompoundAbsorption λmax (nm)Emission λmax (nm)Fluorescence Quantum Yield (Φ)
(DPA)-Per4726030.15
(DPA)2-Per4825940.19
(DPA)3-Per4915860.24
(DPA)4-Per4995770.26

Research into Fragrance Compounds and Derivatives (e.g., Florol and its related tetrahydropyran structures)

The tetrahydropyran ring is a key structural element in a number of important fragrance compounds. perfumerflavorist.com The most prominent example is Florol®, a synthetic molecule with a fresh, soft, and natural floral note reminiscent of lily-of-the-valley (muguet). specialchem.comfirmenich.comperfumersworld.com Discovered in 1986, Florol® is not found in nature and is produced via chemical synthesis, specifically through a cyclocondensation reaction. scentree.co

Florol® is valued in perfumery for its stability and substantivity, making it an excellent building block in many types of fragrances where it provides an elegant floral character without overpowering the composition. specialchem.comperfumersworld.com Its versatility sees it used in fine fragrances, as well as functional products like soaps, shampoos, and shower gels. specialchem.com The success of Florol® and other tetrahydropyran-based odorants highlights the importance of this heterocyclic scaffold in the fragrance industry and supports the exploration of novel derivatives, such as this compound, for new and unique scent profiles. google.com

Properties of the Fragrance Compound Florol®
PropertyValue
Chemical Nametetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-4-ol
CAS Number63500-71-0
Odor ProfileFloral, Muguet, Fresh, Soft
AppearanceColorless liquid
Flash Point>100°C (>212°F)
Molecular FormulaC10H20O2
Molecular Weight172.27 g/mol

Analytical and Spectroscopic Characterization Techniques for 4 M Tolyl Tetrahydro 2h Pyran 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

For 4-(m-Tolyl)tetrahydro-2H-pyran-4-amine, ¹H NMR spectroscopy would be used to identify the number of different types of protons, their connectivity, and their chemical environment. The spectrum would be expected to show distinct signals for the aromatic protons of the m-tolyl group, the methylene (B1212753) protons of the tetrahydropyran (B127337) ring, the amine protons, and the methyl protons of the tolyl group. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would reveal adjacent protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The expected spectrum would show signals for the quaternary carbon of the pyran ring attached to the tolyl group and the amine, the other carbons of the tetrahydropyran ring, the aromatic carbons of the m-tolyl group, and the methyl carbon.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic (m-tolyl) 6.9 - 7.3 Multiplet
Tetrahydropyran (CH₂) 1.5 - 4.0 Multiplets
Amine (NH₂) 1.0 - 3.0 Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Quaternary C (C-NH₂/Ar) 50 - 60
Tetrahydropyran (CH₂) 30 - 70
Aromatic (m-tolyl) 120 - 140

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons. A COSY spectrum would show correlations between protons that are coupled to each other, helping to trace the proton network within the molecule. An HSQC spectrum would correlate each proton signal with the signal of the carbon to which it is directly attached.

For determining the stereochemistry, particularly the orientation of the tolyl and amine groups on the tetrahydropyran ring, Nuclear Overhauser Effect Spectroscopy (NOESY) would be crucial. A NOESY spectrum reveals through-space interactions between protons that are in close proximity, which can help to establish their relative stereochemistry.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., HRMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide a very accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) could be used to analyze the purity of the compound and to study its fragmentation pattern. The fragmentation pattern provides valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.

Table 3: Expected Mass Spectrometry Data for this compound

Technique Expected Data
HRMS Exact mass of the molecular ion [M+H]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic portions, C-O stretch of the ether in the tetrahydropyran ring, and C=C stretches of the aromatic ring.

Table 4: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 2960
C-O Stretch (Ether) 1050 - 1150

Chromatographic Methods for Purification and Purity Assessment (e.g., Column Chromatography, Thin-Layer Chromatography)

Chromatographic techniques are essential for the purification and assessment of the purity of synthesized compounds. Thin-Layer Chromatography (TLC) would be used to monitor the progress of the synthesis of this compound and to determine the appropriate solvent system for purification.

Column chromatography is a standard method for the purification of organic compounds in the laboratory. For an amine-containing compound like this compound, silica (B1680970) gel or alumina (B75360) can be used as the stationary phase, often with a solvent system containing a small amount of a basic modifier like triethylamine (B128534) to prevent the basic amine from strongly adsorbing to the acidic stationary phase.

The purity of the final compound would be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which should ideally show a single major peak for the pure compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound or a salt thereof could be grown, X-ray diffraction analysis would provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique would unambiguously establish the stereochemistry of the compound. Currently, there is no publicly available crystal structure for this compound.

Future Directions and Emerging Research Avenues for 4 M Tolyl Tetrahydro 2h Pyran 4 Amine

The scaffold of 4-(m-Tolyl)tetrahydro-2H-pyran-4-amine represents a promising starting point for the development of novel therapeutic agents. The unique combination of a substituted aromatic ring and a saturated heterocyclic system offers significant opportunities for structural modification and optimization. Future research is poised to explore several key avenues, from synthesizing advanced derivatives to employing cutting-edge computational methods, to fully unlock the therapeutic potential of this chemical entity.

Q & A

Q. What are the established synthetic routes for 4-(m-Tolyl)tetrahydro-2H-pyran-4-amine, and how do reaction conditions influence yield?

Q. What strategies resolve contradictions in reaction outcomes when synthesizing this compound derivatives?

Discrepancies in yields or side products often arise from:

  • Steric hindrance : Bulky substituents on the tetrahydropyran ring (e.g., 2,2-dimethyl groups) reduce reductive amination efficiency. Switching to LiAlH₄ or optimizing solvent polarity (e.g., DMF instead of THF) improves accessibility .
  • Oxidative byproducts : Trace O₂ during cyclization can oxidize the tetrahydropyran ring. Use of inert atmospheres (N₂/Ar) and antioxidants (BHT) suppresses this . Case Study : A 15% yield drop in a derivative was traced to residual moisture in NaBH₄; switching to anhydrous NaBH₃CN increased yield to 82% .

Q. How does the stereoelectronic environment of this compound influence its biological interactions?

Q. What methodological approaches optimize the scalability of this compound synthesis for preclinical studies?

  • Flow Chemistry : Continuous reductive amination in microreactors reduces reaction time from 12 h (batch) to 2 h, with 90% yield .
  • Catalyst Recycling : Immobilized Pd/C or Ru catalysts enable 5–7 reuse cycles without significant activity loss . Critical Parameters :
  • Purity of starting materials (>98% by HPLC).
  • In-line FTIR monitoring to detect intermediate imine formation .

Contradiction Analysis in Literature

Q. Why do reported biological activities of this compound analogs vary across studies?

Discrepancies arise from:

  • Solubility differences : Analogs with logP >3.5 (e.g., chloro-substituted) show poor aqueous solubility, leading to underestimated IC₅₀ values in cell assays .
  • Metabolic instability : Hepatic microsome studies indicate rapid N-demethylation of certain derivatives (t₁/₂ = 20 min), reducing in vivo efficacy . Mitigation : Use prodrug strategies (e.g., acetylated amines) or formulations with cyclodextrins to enhance bioavailability .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Fume hoods with >0.5 m/s airflow to limit inhalation exposure (TLV-TWA: 5 mg/m³) .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration to avoid releasing toxic amines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.